molecular formula C15H15BrN2O3S B1330538 2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide CAS No. 13480-70-1

2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide

Cat. No.: B1330538
CAS No.: 13480-70-1
M. Wt: 383.3 g/mol
InChI Key: OWRLSZLRESMVMO-UHFFFAOYSA-N
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Properties

IUPAC Name

2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(8-10-14)17-15(19)11-16/h2-10H,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRLSZLRESMVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309119
Record name 2-Bromo-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13480-70-1
Record name NSC211181
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Scientific Research Applications

Proteomics Research

2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide is utilized as a reagent in proteomics to study protein interactions and functions. This application is crucial for understanding disease mechanisms and developing therapeutic strategies. The compound can modify proteins, aiding in the elucidation of their roles in various biological processes.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It interacts with biological targets such as enzymes and receptors involved in critical biochemical pathways. The sulfonamide group enhances its antimicrobial properties, making it a candidate for further development as an antibacterial or anticancer agent.

Chemical Biology

The compound is also employed in chemical biology to study the effects of chemical modifications on biological systems. This research can lead to insights into drug design and the development of novel therapeutic agents.

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The presence of the sulfonamide group suggests potential effectiveness against bacterial infections.
  • Antitumor Activity : Preliminary studies indicate possible anticancer properties, warranting further investigation.
  • Proteomics Applications : As a reagent, it aids in studying protein interactions critical for understanding disease mechanisms.

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : Research evaluated various chloroacetamides, revealing that halogenated phenyl rings enhance antimicrobial activity due to increased lipophilicity. This suggests that similar modifications in this compound could yield potent derivatives.
  • Antitumor Screening : A library of compounds was screened for anticancer activity against various cell lines. Structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl ring could enhance efficacy.

Biological Activity

2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The compound features several key functional groups:

  • Bromine atom : Enhances lipophilicity and biological interaction.
  • Sulfonamide group : Known for its role in antibacterial and antitumor activities.
  • Acetamide moiety : Contributes to the compound's stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The sulfonamide group is particularly significant in conferring antimicrobial properties, while the bromine substituent may enhance the compound's affinity for certain biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial potency depending on their substituents .
  • Antitumor Activity :
    • Preliminary studies suggest potential anticancer properties, particularly through the inhibition of specific kinases involved in tumor growth. The presence of the sulfonamide group is thought to play a crucial role in this activity .
  • Proteomics Applications :
    • As a reagent in proteomics research, this compound aids in studying protein interactions and functions, which is vital for understanding disease mechanisms and developing therapeutic strategies.

Case Studies

Several studies highlight the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated various chloroacetamides, revealing that those with halogenated phenyl rings exhibited enhanced antimicrobial activity due to increased lipophilicity, suggesting that similar modifications in this compound could yield potent derivatives .
  • Antitumor Screening : Research involving a library of compounds identified several candidates with significant anticancer activity against various cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl ring could enhance efficacy .

Comparative Analysis

A comparative table summarizing the biological activities of this compound alongside similar compounds may provide clarity on its potential:

Compound NameAntimicrobial ActivityAntitumor ActivityProteomics Application
This compoundModeratePotentialYes
2-Bromo-N,N-dimethylanilineLowModerateNo
N-(4-chlorophenyl)-2-chloroacetamideHighLowNo

Q & A

Q. What are the standard synthetic routes for 2-Bromo-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide, and how is purity validated?

Answer: The compound is typically synthesized via carbodiimide-mediated coupling of bromoacetic acid derivatives with sulfonamide-containing anilines. For example, dichloromethane and triethylamine are used as solvents and bases, respectively, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent . Post-synthesis, purification involves solvent extraction (e.g., dichloromethane) and recrystallization. Purity is validated using high-performance liquid chromatography (HPLC) and spectroscopic techniques (¹H/¹³C NMR, ESI-MS), as demonstrated for structurally analogous bromoacetamides .

Q. What spectroscopic methods are critical for characterizing this compound?

Answer: Key methods include:

  • ¹H/¹³C NMR : To confirm the presence of the bromoacetamide moiety (e.g., a singlet for the methylene group adjacent to bromine at δ ~3.8–4.2 ppm) and sulfonamide-linked aromatic protons .
  • ESI-MS : For molecular ion confirmation (e.g., [M+H]⁺ peaks matching the molecular weight).
  • IR Spectroscopy : To identify amide C=O stretches (~1650–1680 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

Answer: Due to potential irritancy (based on structurally related acetamides), lab handling requires:

  • PPE: Gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation.
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what side reactions occur?

Answer: Yield optimization strategies include:

  • Temperature Control : Reactions at 273 K reduce undesired byproducts like N-acylated impurities .
  • Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) can enhance coupling efficiency.
    Common side reactions:
  • Hydrolysis of Bromoacetamide : Avoid aqueous conditions during synthesis.
  • Sulfonamide Oxidation : Use inert atmospheres to prevent sulfonic acid formation .

Q. How do molecular interactions (e.g., hydrogen bonding) influence crystallinity and stability?

Answer: X-ray crystallography of analogous compounds reveals that N–H⋯O and C–H⋯O hydrogen bonds form infinite chains along crystal planes, enhancing thermal stability. For example, in N-{4-[(4-methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide, dihedral angles between aromatic rings (83.2°) and intramolecular C–H⋯O interactions stabilize the lattice . Such data guide co-crystal design for improved solubility or bioavailability.

Q. How can contradictions in pharmacological data (e.g., variable activity across analogs) be resolved?

Answer: Case study: N-phenylacetamide sulfonamides exhibit divergent analgesic activities depending on substituents. For example, piperazinyl derivatives (e.g., compound 35) show superior activity compared to diethyl analogs . Resolution strategies:

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., sulfonamide groups, halogens).
  • Computational Modeling : Docking studies to assess binding affinity to targets like cyclooxygenase (COX) or ion channels.
  • In Vivo Validation : Dose-response assays in inflammatory pain models to confirm efficacy .

Q. What advanced techniques are used to resolve ambiguous spectral data?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in aromatic regions.
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as seen in N-(4-[(2-pyridinylamino)sulfonyl]phenyl)acetamide, where crystal packing revealed key hydrogen bonds .
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

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